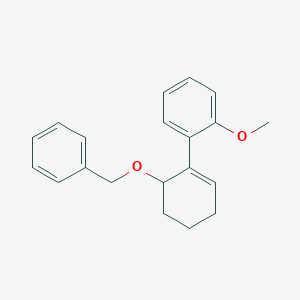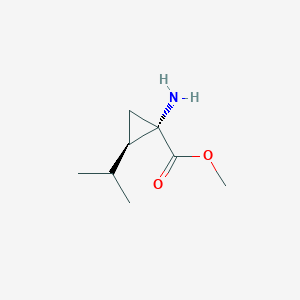
2-(Benzyloxy)-2'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors may also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Saturated biphenyl derivatives.
Substitution: Brominated or nitrated biphenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized biphenyl derivatives .
Biology and Medicine: Its structural features make it a candidate for the development of molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be used in the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The benzyloxy and methoxy groups can interact with the active sites of these targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and as a reagent for preparing polypeptides.
Uniqueness: 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific combination of functional groups and its biphenyl core
Properties
Molecular Formula |
C20H22O2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-methoxy-2-(6-phenylmethoxycyclohexen-1-yl)benzene |
InChI |
InChI=1S/C20H22O2/c1-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22-15-16-9-3-2-4-10-16/h2-5,7,9-13,20H,6,8,14-15H2,1H3 |
InChI Key |
BJKSUOUJSICJKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CCCCC2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)


![4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13084252.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)

![4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)




![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
amine](/img/structure/B13084306.png)
